molecular formula C13H17N3 B3016522 (1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine CAS No. 956567-89-8

(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine

Cat. No.: B3016522
CAS No.: 956567-89-8
M. Wt: 215.3
InChI Key: LVFJOKRQRQBQAZ-UHFFFAOYSA-N
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Description

(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine is a pyrazole-based compound characterized by a benzyl group at the 1-position, methyl groups at the 3- and 5-positions, and a methanamine substituent at the 4-position of the pyrazole ring. This structure confers unique physicochemical and biological properties, making it a candidate for pharmacological investigations, particularly in oncology. The compound's synthesis typically involves alkylation of a pyrazole precursor followed by functional group modifications, as seen in related derivatives .

Properties

IUPAC Name

(1-benzyl-3,5-dimethylpyrazol-4-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-10-13(8-14)11(2)16(15-10)9-12-6-4-3-5-7-12/h3-7H,8-9,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVFJOKRQRQBQAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2)C)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956567-89-8
Record name (1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine typically involves the condensation of 3,5-dimethylpyrazole with benzylamine under specific reaction conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₃H₁₇N₃
  • Molecular Weight : 215.29 g/mol
  • IUPAC Name : (1-benzyl-3,5-dimethylpyrazol-4-yl)methanamine

The compound features a pyrazole ring substituted with a benzyl group and a methanamine moiety, which contributes to its reactivity and biological interactions.

Coordination Chemistry

(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine acts as a ligand in coordination chemistry. It can form metal complexes that exhibit potential catalytic properties. These complexes are investigated for their ability to facilitate various chemical reactions, including oxidation and reduction processes.

Biological Activities

The compound has been explored for its potential biological activities:

  • Antimicrobial Properties : Studies suggest that it may exhibit activity against various bacterial strains.
  • Anticancer Potential : Preliminary investigations indicate that it could inhibit cancer cell proliferation through specific molecular interactions .

Pharmaceutical Development

Due to its ability to interact with biological targets, this compound is being evaluated as a potential drug candidate. Its unique structure allows for modifications that can enhance its efficacy and selectivity towards specific diseases .

Material Science

In industrial applications, this compound is utilized in the synthesis of advanced materials. Its role as a building block enables the creation of more complex chemical entities used in various applications, from coatings to pharmaceuticals.

Mechanism of Action

The mechanism of action of (1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to downstream effects on cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent at Pyrazole 1-Position Molecular Formula Molecular Weight Key Features
(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine Benzyl C₁₃H₁₇N₃ 215.30 g/mol High lipophilicity (logP ~2.8); potential CNS penetration .
(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine Isopropyl C₉H₁₇N₃ 167.25 g/mol Reduced steric bulk; improved solubility in polar solvents .
(3,5-Dimethyl-1H-pyrazol-4-yl)methanamine dihydrochloride None (free amine) C₆H₁₁N₃·2HCl 200.12 g/mol Salt form enhances aqueous solubility; used in prodrug development .
N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide Benzyl + benzamide C₂₀H₂₁N₃O 319.40 g/mol Amide group enhances metabolic stability; submicromolar IC₅₀ in PDAC cells .

Key Observations:

  • Benzyl vs. The isopropyl analogue (167.25 g/mol) may offer better pharmacokinetic profiles for peripheral targets .
  • Salt Forms: Dihydrochloride derivatives (e.g., C₆H₁₁N₃·2HCl) improve solubility, critical for intravenous formulations .
  • Amide vs. Amine : N-Benzyl benzamide derivatives exhibit superior antiproliferative activity (IC₅₀ <1 μM) compared to methanamine analogues, likely due to enhanced target engagement via hydrogen bonding .

Biological Activity

(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research. This compound is part of a broader class of pyrazole derivatives that exhibit various pharmacological properties, including anticancer and antimicrobial activities.

The synthesis of this compound typically involves the condensation of 3,5-dimethylpyrazole with benzylamine under specific conditions, often utilizing solvents like ethanol or methanol at elevated temperatures. The compound can undergo various chemical reactions, including oxidation and reduction, which can modify its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that it may modulate the activity of enzymes or receptors, influencing cellular processes such as proliferation and apoptosis .

Key Mechanisms:

  • mTORC1 Inhibition : Studies have shown that related compounds can inhibit the mTORC1 pathway, which plays a crucial role in cell growth and metabolism. This inhibition can lead to increased autophagy and reduced cell proliferation in cancer cells .
  • Autophagy Modulation : The compound has been identified as a potential autophagy modulator, affecting cellular responses under nutrient-deficient conditions. This selective targeting may spare normal cells while disrupting survival mechanisms in cancer cells .

Biological Activity

The biological activities of this compound have been explored in various studies, focusing on its antiproliferative effects against cancer cell lines.

Antiproliferative Activity

In vitro studies have demonstrated that derivatives of this compound exhibit submicromolar antiproliferative activity against pancreatic cancer cell lines (MIA PaCa-2). These studies highlight the compound's potential as an anticancer agent with favorable metabolic stability .

Case Studies and Research Findings

Several studies have investigated the biological effects and mechanisms of action of this compound:

StudyFocusFindings
PMC5238460 Antiproliferative effectsIdentified submicromolar activity against MIA PaCa-2 cells; inhibited mTORC1 and increased autophagy .
PubMed 28105281 Structure-activity relationshipCompounds showed good metabolic stability; disrupted autophagic flux under starvation/refeed conditions .

These findings suggest that this compound and its derivatives may represent a new class of anticancer agents with unique mechanisms of action.

Comparison with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:

CompoundStructureBiological Activity
(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamideBenzamide derivativeAntiproliferative activity; modulates autophagy .
3,5-DimethylpyrazoleSimplified structureLacks specific biological targets; serves as a precursor.

Q & A

Q. Optimization Tips :

  • Use polar aprotic solvents (e.g., DMF) for alkylation to enhance reaction rates.
  • Monitor reaction progress via TLC or HPLC to minimize side products.
  • Scale-up considerations: Replace batch reactors with continuous flow systems for nitro reductions to improve safety and yield .

Which analytical techniques are most reliable for characterizing this compound and confirming its structural integrity?

Q. Basic

  • NMR Spectroscopy :
    • ¹H NMR : Key peaks include aromatic protons (δ 7.2–7.4 ppm for benzyl), pyrazole methyl groups (δ 2.1–2.3 ppm), and methanamine protons (δ 3.2–3.5 ppm) .
    • ¹³C NMR : Confirm benzyl (δ 128–135 ppm) and pyrazole quaternary carbons (δ 140–145 ppm) .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 230–265) validate molecular weight .
  • X-ray Crystallography : For unambiguous confirmation, use SHELX programs (e.g., SHELXL) for small-molecule refinement .

How can researchers design experiments to investigate the antiproliferative mechanisms of derivatives of this compound, particularly regarding mTORC1 and autophagy modulation?

Advanced
Experimental Design :

  • Cell Lines : Use MIA PaCa-2 (pancreatic cancer) or ARPE-19 (normal retinal) cells to compare tumor vs. normal cell responses .
  • Assays :
    • mTORC1 Activity : Measure phosphorylation of downstream targets (e.g., S6K1, 4E-BP1) via Western blotting.
    • Autophagic Flux : Use LC3-II turnover assays with/without lysosomal inhibitors (e.g., chloroquine) under nutrient-starved vs. re-fed conditions .
  • Dose-Response : Test submicromolar to micromolar ranges (e.g., 0.1–10 µM) to identify concentration-dependent effects on autophagy and proliferation .

Q. Data Interpretation :

  • Accumulation of LC3-II under starvation indicates impaired flux, while basal autophagy enhancement suggests dual mechanisms .

What strategies are effective for structure-activity relationship (SAR) studies on this scaffold to improve anticancer potency and metabolic stability?

Advanced
Key Modifications :

  • Benzamide Substituents : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) on the benzamide ring to enhance binding affinity .
  • Methanamine Chain : Replace methyl groups with bulkier substituents (e.g., ethyl, cyclopropyl) to improve metabolic stability .
  • Hybrid Derivatives : Link to β-amino alcohol moieties (e.g., phenoxypropan-2-ol) to modulate solubility and target engagement .

Q. Validation :

  • In Vitro ADME : Use liver microsome assays (human/rodent) to measure half-life (t₁/₂) and intrinsic clearance .
  • Cellular Assays : Compare IC₅₀ values across analogs in MIA PaCa-2 cells (see Table 1).

Table 1 : Antiproliferative Activity of Select Derivatives

CompoundIC₅₀ (µM)Metabolic Stability (t₁/₂, min)
22 0.89>60 (human microsomes)
23 0.76>60 (human microsomes)
Data sourced from in vitro studies

How should researchers resolve contradictory observations where derivatives enhance basal autophagy but impair autophagic flux under stress conditions?

Advanced
Methodological Approach :

  • Time-Course Experiments : Track LC3-II levels at multiple time points during starvation/refeeding to identify dynamic flux disruptions .
  • Lysosomal Function Assays : Use LysoTracker Red to assess lysosomal acidification and cathepsin activity.
  • mTORC1 Reactivation Monitoring : Measure mTORC1 activity (via phospho-S6K1) post-starvation to confirm impaired signaling recovery .

Q. Interpretation Framework :

  • Basal Autophagy Enhancement : Likely due to mTORC1 inhibition under nutrient-rich conditions.
  • Flux Impairment : Caused by failure to reactivate mTORC1 during refeeding, leading to lysosomal dysfunction .

What in vitro and in vivo models are appropriate for evaluating the therapeutic potential of this compound against solid tumors with hypoxic microenvironments?

Advanced
In Vitro Models :

  • Hypoxia Chambers : Culture cells under 1% O₂ to mimic tumor hypoxia. Assess compound efficacy via ATP-based viability assays.
  • 3D Spheroids : Use MIA PaCa-2 spheroids to study penetration and autophagy modulation in avascular structures .

Q. In Vivo Models :

  • Xenografts : Implant MIA PaCa-2 cells in nude mice; administer compounds orally (10–50 mg/kg) to evaluate tumor growth inhibition.
  • Biomarker Analysis : Harvest tumors for LC3-II/p62 immunohistochemistry to correlate autophagy effects with efficacy .

How can computational tools aid in predicting synthetic routes or target interactions for novel derivatives of this scaffold?

Advanced
Retrosynthesis Tools :

  • AI-Based Platforms : Use PubChem’s retrosynthesis module (Template_relevance models) to propose feasible routes for novel analogs .
  • Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding to mTORC1 or autophagy-related proteins (e.g., ULK1) .

Q. Validation :

  • Compare predicted vs. experimental NMR/MS data to refine computational models.

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